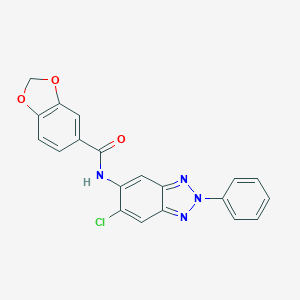
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide, also known as CMDB, is a chemical compound that has been widely used in scientific research due to its unique properties. CMDB is a member of the benzamide family and has a molecular weight of 295.79 g/mol.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is based on its ability to selectively bind to TRPM8 channels and inhibit their activity. TRPM8 channels are activated by cold temperatures and menthol, and their activation leads to the influx of calcium ions into the cell. N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide binds to the pore region of TRPM8 channels and prevents the influx of calcium ions, thereby inhibiting their activity.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to inhibit cell proliferation and induce apoptosis. In neurons, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to reduce pain sensation and improve thermoregulation. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its selectivity towards TRPM8 channels, which makes it a valuable tool for studying the role of TRPM8 in various biological processes. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has a high potency and can be used at low concentrations, which reduces the risk of off-target effects. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide in scientific research. One potential application is its use as a therapeutic agent for the treatment of TRPM8-related diseases such as cancer and pain disorders. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide can be used as a tool to study the role of TRPM8 in other physiological processes such as thermoregulation and inflammation. Finally, the development of new analogs of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide with improved solubility and potency can further enhance its usefulness as a research tool.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide can be achieved through a multistep process that involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate compound is then reacted with 2,4-dimethylaniline in the presence of a base to form N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide. The final product is purified through recrystallization to obtain a high purity compound.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been extensively used in scientific research as a tool to study various biological processes. One of the most important applications of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its use as a selective TRPM8 antagonist. TRPM8 is a member of the transient receptor potential ion channel family and is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression. N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to inhibit TRPM8 activity, making it a valuable tool for studying the role of TRPM8 in these processes.
Propriétés
Formule moléculaire |
C16H16ClNO |
|---|---|
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClNO/c1-10-4-7-14(12(3)8-10)16(19)18-13-6-5-11(2)15(17)9-13/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
PAOHCFFDFRVWLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)

![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)